2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes cyano and fluorine substituents on a benzoic acid core. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.
Fluorination: Introduction of fluorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid can be oxidized to other carboxylic acid derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium-based catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other complex aromatic systems.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
- 5-Cyano-2-fluorophenylboronic acid
- 2-(5-Cyano-2-fluorophenyl)isonicotinic acid
- 6-(5-Cyano-2-fluorophenyl)picolinic acid
Comparison: Compared to similar compounds, 2-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-9-2-3-10(14(18)19)11(6-9)12-5-8(7-17)1-4-13(12)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWPSVLRKFDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689801 |
Source
|
Record name | 5'-Cyano-2',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-42-4 |
Source
|
Record name | 5'-Cyano-2',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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